Methyl 2-(methylthio)propionate
Description
Nomenclature and Structural Context within Thioester Chemistry
Methyl 2-(methylthio)propionate, systematically named methyl 2-(methylsulfanyl)propanoate, belongs to the class of organic compounds known as thioesters. nih.govthegoodscentscompany.com Its structure features a propionate (B1217596) backbone with a methyl group attached to the second carbon atom, which also bears a methylthio (-SCH₃) group. The presence of the sulfur atom in place of an oxygen atom in the ester linkage distinguishes it as a thioester. This structural feature is central to its chemical reactivity, influencing factors such as its susceptibility to hydrolysis and its potential as an acylating agent.
Thioesters, in general, are important intermediates in organic synthesis and are found in various biological systems. They are known for their enhanced electrophilicity at the carbonyl carbon compared to their oxygen-ester counterparts, making them more reactive towards nucleophiles. This reactivity is a cornerstone of their utility in forming new carbon-carbon and carbon-heteroatom bonds.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | methyl 2-(methylsulfanyl)propanoate |
| CAS Number | 33178-98-2 |
| Molecular Formula | C₅H₁₀O₂S |
| Molecular Weight | 134.20 g/mol scbt.com |
| Synonyms | Methyl 2-(methylmercapto)propionate, 2-(Methylthio)propionic acid methyl ester sigmaaldrich.com |
Historical Overview of its Chemical Synthesis and Characterization
The synthesis of thioesters has a long history in organic chemistry, with various methods developed over the years. While specific historical accounts of the first synthesis of this compound are not extensively documented in readily available literature, its preparation falls under the general and well-established methodologies for thioester synthesis.
Historically, one of the common methods for preparing thioesters involves the reaction of a carboxylic acid or its derivative with a thiol. For instance, the esterification of 2-(methylthio)propionic acid with methanol (B129727) in the presence of an acid catalyst is a plausible and historically practiced route. Another classical approach is the reaction of an acyl chloride with a thiolate salt. In the context of this compound, this would involve the reaction of 2-chloropropionyl chloride with sodium methanethiolate.
The characterization of this compound has evolved with the advancement of analytical techniques. Early characterization would have relied on physical properties such as boiling point and refractive index, along with elemental analysis. With the advent of spectroscopic methods, more detailed structural elucidation became possible. Infrared (IR) spectroscopy would reveal the characteristic carbonyl stretch of the ester group, while Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) would provide detailed information about the arrangement of protons and carbon atoms in the molecule, confirming the presence and connectivity of the methyl, methylene (B1212753), and methylthio groups. Mass spectrometry (MS) would further corroborate the molecular weight and provide fragmentation patterns useful for structural confirmation.
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
|---|---|
| Boiling Point | 156.00 to 158.00 °C @ 760.00 mm Hg thegoodscentscompany.com |
| Flash Point | 133.00 °F (56.11 °C) thegoodscentscompany.com |
| Appearance | Colorless to pale yellow liquid thegoodscentscompany.com |
| ¹H NMR | Spectral data available in scientific databases |
| ¹³C NMR | Spectral data available in scientific databases |
| Mass Spectrum | Spectral data available in scientific databases |
Current Academic Significance and Research Trajectories
The academic significance of this compound extends beyond its well-known application as a flavoring agent in the food industry. thegoodscentscompany.com In the realm of academic research, it serves as a valuable building block and a model compound for studying the chemistry of sulfur-containing molecules.
One area of research interest is its use in organic synthesis. The reactive thioester functionality allows for its participation in various coupling reactions to form more complex molecules. For example, it can be used as a precursor for the synthesis of other sulfur-containing compounds with potential applications in materials science or medicinal chemistry. The presence of both a chiral center (at the second carbon) and a sulfur atom makes it an interesting substrate for stereoselective reactions.
Furthermore, this compound and related compounds are utilized in studies of biochemical pathways. For instance, its isomer, Methyl 3-(methylthio)propionate (B1239661), has been used as a substrate to study the catabolism of methionine in certain bacteria. thegoodscentscompany.com While direct research on the metabolic role of this compound is less common, its structural similarity to biologically relevant molecules makes it a useful tool for probing enzymatic activity and metabolic processes involving sulfur compounds.
Current research trajectories may explore the development of new synthetic methodologies that utilize this compound as a starting material. This could include its incorporation into polymers to create materials with specific optical or physical properties, or its use in the synthesis of novel heterocyclic compounds. The study of its coordination chemistry with various metal centers also presents a potential avenue for future research, with possible applications in catalysis. As the understanding of the diverse roles of sulfur in chemistry and biology continues to grow, the academic significance of relatively simple yet versatile molecules like this compound is likely to expand.
Structure
3D Structure
Properties
IUPAC Name |
methyl 2-methylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2S/c1-4(8-3)5(6)7-2/h4H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMPSBIWJVUCDKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC)SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338319 | |
| Record name | methyl 2-(methylthio)propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33178-98-2, 61366-76-5 | |
| Record name | methyl 2-(methylthio)propionate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID40338319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | METHYL 2-METHYLTHIOPROPIONATE | |
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Synthetic Methodologies and Chemical Transformations of Methyl 2 Methylthio Propionate
Strategies for Direct Esterification and Thioalkylation
The synthesis of methyl 2-(methylthio)propionate can be achieved through several routes, primarily involving esterification and thioalkylation reactions. One common method is the esterification of 2-(methylthio)propionic acid with methanol (B129727). This acid-catalyzed reaction typically employs a strong acid catalyst to facilitate the formation of the methyl ester.
Alternatively, thioalkylation strategies can be employed. These methods involve the reaction of a methyl propionate (B1217596) derivative with a methylthiolating agent. For instance, the reaction of methyl 2-bromopropionate with sodium thiomethoxide provides a direct route to this compound.
Another approach involves the reaction of methyl acrylate (B77674) with methanethiol (B179389). This Michael addition reaction, often catalyzed by a base, leads to the formation of methyl 3-(methylthio)propionate (B1239661). While this produces an isomer of the target compound, subsequent isomerization or alternative synthetic design can yield the desired 2-substituted product.
Derivatization Pathways of this compound
The chemical structure of this compound offers several sites for further functionalization, making it a versatile building block for the synthesis of more complex molecules.
Synthesis of Novel Organosulfur Derivatives
The sulfide (B99878) linkage in this compound is susceptible to oxidation, yielding the corresponding sulfoxide (B87167) and sulfone. These oxidized derivatives exhibit different chemical and physical properties and can be valuable intermediates in their own right.
Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, 2-(methylthio)propionic acid. This acid can then be converted to a variety of other functional groups, such as amides, acid chlorides, and other esters, expanding the range of accessible organosulfur derivatives. For example, reaction with an amine in the presence of a coupling agent will yield the corresponding N-substituted 2-(methylthio)propionamide.
Elaboration towards Complex Molecular Architectures
The this compound scaffold can be incorporated into larger and more complex molecular structures. The α-carbon to the ester group can be deprotonated with a strong base to form an enolate, which can then participate in various carbon-carbon bond-forming reactions. For instance, alkylation of the enolate with an alkyl halide introduces a new substituent at the α-position.
Aldol-type reactions with aldehydes or ketones can also be performed to extend the carbon chain and introduce hydroxyl functionalities. These transformations pave the way for the synthesis of intricate molecules with potential applications in materials science and medicinal chemistry. For example, the synthesis of methyl α-methylthio-α-(2-thienyl)propionate involves the reaction of methyl α-methylthio(2-thienyl)acetate with sodium hydride in dimethyl sulfoxide. prepchem.com
Mechanistic Investigations of Synthetic Reactions
The mechanisms of the reactions involved in the synthesis and transformation of this compound are well-established in organic chemistry.
The direct esterification of 2-(methylthio)propionic acid proceeds through a classic acid-catalyzed nucleophilic acyl substitution mechanism. The protonation of the carbonyl oxygen by the acid catalyst activates the carbonyl group towards nucleophilic attack by methanol. Subsequent proton transfers and elimination of a water molecule yield the methyl ester.
The thioalkylation reaction involving methyl 2-bromopropionate and sodium thiomethoxide is a typical SN2 reaction. The thiomethoxide anion acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine atom and displacing the bromide leaving group in a single concerted step.
The Michael addition of methanethiol to methyl acrylate is a conjugate addition reaction. A basic catalyst deprotonates the methanethiol to form the highly nucleophilic thiomethoxide anion. This anion then adds to the β-carbon of the α,β-unsaturated ester, and subsequent protonation of the resulting enolate yields the product.
Catalytic Approaches in Methylthiopropionate Synthesis and Transformation
Catalysis plays a crucial role in enhancing the efficiency and selectivity of the synthesis and transformation of this compound.
Homogeneous Catalysis
Homogeneous catalysts, which exist in the same phase as the reactants, are widely used in these transformations. mdpi.com In the context of esterification, soluble acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed. mdpi.com
Heterogeneous Catalysis
The application of heterogeneous catalysis in the synthesis and transformation of this compound is an area with underexplored potential. While specific literature detailing heterogeneous catalytic routes for this particular compound is scarce, analogous reactions reported for similar sulfur-containing esters and thioethers provide a strong basis for proposing potential methodologies. These methods offer significant advantages over homogeneous systems, including simplified catalyst recovery and recycling, enhanced process efficiency, and the potential for continuous flow reactions.
Two primary synthetic pathways for this compound can be envisaged using heterogeneous catalysts: the esterification of 2-(methylthio)propionic acid and the Michael addition of methanethiol to methyl acrylate.
Esterification of 2-(methylthio)propionic acid:
The esterification of a carboxylic acid with an alcohol is a well-established reaction that can be effectively catalyzed by solid acids. Various solid acid catalysts have demonstrated high efficacy in esterification reactions, suggesting their potential applicability for the synthesis of this compound from 2-(methylthio)propionic acid and methanol. These catalysts are advantageous as they can be easily separated from the reaction mixture and can often be regenerated and reused.
Promising solid acid catalysts for this transformation include:
Sulfonated Resins: Ion-exchange resins such as Amberlyst-15 are widely used as solid acid catalysts in esterification processes. They have shown high activity and selectivity for the esterification of fatty acids. For instance, in the esterification of long-chain fatty acids with 2-ethyl hexyl alcohol, Amberlyst-16 has been used effectively in flow reactors, demonstrating the feasibility of continuous processes.
Sulfated Metal Oxides: Sulfated zirconia (SZ) and tungstated zirconia (WZ) are superacidic solid catalysts that have been investigated for gas-phase esterification of carboxylic acids like acetic acid with methanol. aiche.org Their strong acidic sites can efficiently promote the esterification reaction.
Supported Acids: Nafion, a perfluorosulfonic acid polymer, when supported on silica (B1680970) (e.g., SAC-13), acts as a robust and recyclable solid acid catalyst for various organic transformations, including thioetherification. researchgate.netnih.gov The use of a recyclable NAFION® superacid catalyst has been reported for the dehydrative thioetherification of alcohols and thiols, indicating its potential for esterification as well. researchgate.netnih.gov
The table below summarizes the performance of various solid acid catalysts in analogous esterification reactions.
| Catalyst | Reactants | Temperature (°C) | Yield (%) | Reference |
| Amberlyst-16 | Coconut oil acid mixture + 2-EHA | 100 | Excellent | csic.es |
| Sulfated Zirconia | Acetic Acid + Methanol | >100 | High Activity | aiche.org |
| Tungstated Zirconia | Acetic Acid + Methanol | >100 | High Activity | aiche.org |
| NAFION® | Alcohols + Thiols | Not Specified | Good to Excellent | researchgate.netnih.gov |
Interactive Data Table: Solid Acid Catalysts in Esterification
Michael Addition of Methanethiol to Methyl Acrylate:
The conjugate addition of a thiol to an α,β-unsaturated carbonyl compound, known as the Michael addition, is another viable route for the synthesis of this compound. In this case, methanethiol would be added to methyl acrylate. While this reaction is often catalyzed by bases, the use of solid base catalysts could offer the advantages of heterogeneous catalysis.
Potential solid base catalysts could include:
Basic Zeolites: Zeolites exchanged with alkali metal cations can exhibit basic properties and catalyze Michael additions.
Hydrotalcites: These layered double hydroxides and their calcined mixed oxide derivatives are well-known solid base catalysts for a variety of organic reactions.
Supported Bases: Amines or other basic species immobilized on solid supports could also effectively catalyze the thiol-acrylate Michael addition. Research has shown that primary and tertiary amines, as well as phosphines, are efficient catalysts for this reaction in homogeneous systems, suggesting that their supported counterparts could be effective heterogeneous catalysts. rsc.orgresearchgate.net
The chemical transformations of this compound using heterogeneous catalysts are not well-documented. However, based on the reactivity of thioethers and esters, several potential transformations can be proposed.
Oxidation:
The sulfur atom in this compound can be oxidized to a sulfoxide or a sulfone. Heterogeneous catalysts, such as titanium-incorporated zeolites (e.g., TS-1), have been shown to be effective for the oxidative desulfurization of bulky sulfur compounds. mdpi.com This suggests their potential for the selective oxidation of the thioether moiety in the target molecule.
Hydrogenation/Hydrogenolysis:
The ester group could potentially be hydrogenated to an alcohol. However, a significant challenge in the hydrogenation of sulfur-containing compounds is the poisoning of many metal catalysts by sulfur. researchgate.net Developing sulfur-tolerant catalysts is crucial for such transformations. Supported transition-metal oxide catalysts, such as NiO/γ-Al2O3, have been studied for the reduction of sulfur dioxide and could potentially be adapted for the hydrogenation of sulfur-containing esters. nih.gov The choice of support material is also critical, with materials like zirconia being explored for their sulfur tolerance. google.com
Hydrolysis:
The ester can be hydrolyzed back to the carboxylic acid, 2-(methylthio)propionic acid. This reaction can be catalyzed by solid acids, offering a heterogeneous alternative to traditional acid or base-catalyzed hydrolysis.
The table below outlines potential heterogeneous catalytic transformations of this compound based on analogous reactions.
| Transformation | Potential Catalyst | Product | Reference (Analogous Reaction) |
| Oxidation | Titanium-incorporated Zeolites (TS-1) | Methyl 2-(methylsulfinyl)propionate / Methyl 2-(methylsulfonyl)propionate | mdpi.com |
| Hydrogenation | Sulfur-tolerant supported metal oxides (e.g., NiO/ZrO2) | 2-(Methylthio)propan-1-ol | nih.govgoogle.com |
| Hydrolysis | Solid Acids (e.g., Sulfonated Resins) | 2-(Methylthio)propionic acid | csic.esresearchgate.net |
Interactive Data Table: Potential Heterogeneous Transformations
Advanced Analytical Characterization of Methyl 2 Methylthio Propionate
Spectroscopic Methods for Structural Elucidation
Spectroscopy is instrumental in elucidating the molecular architecture of Methyl 2-(methylthio)propionate by examining the interaction of the molecule with electromagnetic radiation. Different spectroscopic techniques provide unique and complementary information regarding the compound's structural features.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the precise structure of a molecule by mapping the chemical environments of its atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).
For this compound, with the chemical structure CH₃-S-CH(CH₃)-COOCH₃, specific signals are expected in both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The predicted ¹H NMR spectrum would show four distinct signals:
A singlet for the methyl ester protons (-COOCH₃).
A singlet for the methylthio protons (-SCH₃).
A quartet for the methine proton (-CH-), split by the adjacent methyl group.
A doublet for the methyl protons on the propionate (B1217596) backbone (-CH(CH₃)-), split by the adjacent methine proton.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. For this compound, five distinct signals corresponding to each carbon atom in the molecule are anticipated.
| ¹H NMR Data | ¹³C NMR Data | ||||
|---|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOCH₃ | ~3.70 | Singlet | 3H | -COOCH₃ | ~52 |
| -SCH₃ | ~2.15 | Singlet | 3H | -SCH₃ | ~15 |
| -CH(CH₃)- | ~3.30 | Quartet | 1H | -CH(CH₃)- | ~45 |
| -CH(CH₃)- | ~1.45 | Doublet | 3H | -CH(CH₃)- | ~18 |
| C=O | ~173 |
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For structural elucidation, electron ionization (EI) is commonly employed, which involves bombarding the molecule with high-energy electrons, leading to ionization and subsequent fragmentation.
The mass spectrum of this compound (molecular weight: 134.20 g/mol ) would exhibit a molecular ion peak [M]⁺ at m/z = 134. The fragmentation pattern provides valuable structural information. Key fragmentation pathways for esters and thioethers include alpha-cleavage (cleavage of the bond adjacent to the heteroatom) and loss of neutral molecules.
Predicted significant fragments include:
m/z 103: Loss of the methoxy (B1213986) group (•OCH₃, 31 Da).
m/z 87: Cleavage of the C-S bond, losing the methylthio group (•SCH₃, 47 Da), resulting in the [CH(CH₃)COOCH₃]⁺ ion.
m/z 75: Loss of the carbomethoxy group (•COOCH₃, 59 Da).
m/z 59: The carbomethoxy fragment [COOCH₃]⁺ itself.
| m/z | Proposed Fragment Ion | Origin |
|---|---|---|
| 134 | [C₅H₁₀O₂S]⁺ | Molecular Ion [M]⁺ |
| 103 | [M - •OCH₃]⁺ | Loss of methoxy radical |
| 87 | [M - •SCH₃]⁺ | Loss of methylthio radical |
| 75 | [M - •COOCH₃]⁺ | Loss of carbomethoxy radical |
| 59 | [COOCH₃]⁺ | Carbomethoxy cation |
Infrared (IR) and Raman Spectroscopy for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that identify the functional groups present in a molecule.
The IR spectrum of this compound is dominated by a strong absorption band corresponding to the ester carbonyl (C=O) stretching vibration. Other characteristic bands include C-H stretching and bending, C-O stretching, and C-S stretching vibrations. Raman spectroscopy is particularly useful for identifying the C-S bond, which often gives a weak signal in IR spectroscopy.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|
| C-H Stretch (Alkyl) | 2850-3000 | Medium-Strong | Medium-Strong |
| C=O Stretch (Ester) | 1735-1750 | Strong | Medium |
| C-O Stretch (Ester) | 1150-1250 | Strong | Weak |
| C-S Stretch | 600-800 | Weak-Medium | Strong |
Chromatographic Separation and Detection Methodologies
Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Gas chromatography is particularly well-suited for this volatile compound.
Gas Chromatography (GC) Coupled Techniques
Gas chromatography (GC) separates volatile compounds based on their differential partitioning between a stationary phase (in a column) and a mobile gas phase. The choice of column is critical; for a moderately polar compound like this compound, a non-polar or mid-polar stationary phase is often used. A common choice is a column coated with 5% phenyl-polydimethylsiloxane.
For enhanced selectivity, especially in complex matrices like food or environmental samples, a sulfur-selective detector such as a Sulfur Chemiluminescence Detector (SCD) or a Pulsed Flame Photometric Detector (PFPD) can be employed. These detectors respond specifically to sulfur-containing compounds, simplifying the chromatogram and improving detection limits.
The coupling of Gas Chromatography with Mass Spectrometry (GC-MS) is the definitive method for the identification and quantification of volatile compounds. As components elute from the GC column, they are directly introduced into the mass spectrometer, which acts as a highly specific detector, providing mass spectra for each separated peak.
The identity of a peak corresponding to this compound is confirmed by matching its retention time and its mass spectrum against that of a known standard or a spectral library. The Kovats retention index (RI) is a standardized measure that helps in comparing retention times across different systems. For the related isomer, Methyl 3-(methylthio)propionate (B1239661), the reported Kovats index is approximately 1023 on a non-polar DB-5 column and around 1510 on a polar DB-Wax column. pherobase.com The 2-isomer is expected to have a similar, though not identical, retention index.
Quantification is typically performed by creating a calibration curve from standards of known concentrations and integrating the peak area of a characteristic ion in the mass spectrum.
| Parameter | Typical Value/Condition |
|---|---|
| GC Column | DB-5 or HP-5MS (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium, constant flow (~1 mL/min) |
| Oven Program | Initial temp 50°C, ramp at 10°C/min to 250°C, hold for 5 min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 40-300 m/z |
| Expected Kovats RI (on DB-5) | ~1020 (Estimated based on isomer data) pherobase.com |
GC-Olfactometry (GC-O) for Sensory Research Applications
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation capabilities of gas chromatography with human sensory perception. As compounds elute from the GC column, the effluent is split between a chemical detector (like a mass spectrometer or flame ionization detector) and a sniffing port. A trained sensory panelist or analyst sniffs the port and records the odor characteristics and intensity of the compounds as they emerge. This method is invaluable for identifying which specific volatile compounds in a complex mixture are responsible for its characteristic aroma.
Techniques like Aroma Extract Dilution Analysis (AEDA), often used in conjunction with GC-O, can further quantify the sensory impact of a compound. mdpi.com In AEDA, a sample extract is serially diluted and analyzed by GC-O until no odor is perceivable. The highest dilution at which an odor is still detected is known as the Flavor Dilution (FD) factor, indicating the compound's potency as an odorant.
Table 1: Illustrative GC-Olfactometry Profile for Sulfur-Containing Esters
| Parameter | Description | Typical Finding for Related Compounds |
| Retention Index (RI) | A standardized measure of a compound's elution time relative to n-alkanes. | Varies depending on the specific GC column and conditions used. |
| Odor Descriptor | The characteristic smell perceived by the analyst at the sniffing port. | Sulfurous, green, minty, fruity, ethereal thegoodscentscompany.com. |
| Flavor Dilution (FD) Factor | The highest dilution at which the compound's aroma is still detectable. | Higher FD factors indicate a more significant contribution to the overall aroma. |
| Sensory Threshold | The minimum concentration of a substance that can be detected by human senses. | Sulfur compounds are known for having very low odor thresholds. |
GC-Flame Photometric Detection (GC-FPD) for Sulfur Specificity
The Gas Chromatography-Flame Photometric Detector (GC-FPD) is a highly selective detector used for the analysis of sulfur- or phosphorus-containing compounds. Its operational principle involves the combustion of compounds eluting from the GC column in a hydrogen-rich flame. When sulfur-containing compounds like this compound are burned, they form excited-state diatomic sulfur species (S₂*). As these excited species return to their ground state, they emit light at specific wavelengths (typically in the range of 350-430 nm). An optical filter selects for these characteristic wavelengths, and a photomultiplier tube measures the light intensity, which is proportional to the amount of sulfur in the sample.
The primary advantage of GC-FPD is its exceptional selectivity for sulfur over hydrocarbons, making it ideal for analyzing trace levels of sulfur compounds in complex matrices without interference from other components. This is particularly useful in food, beverage, and environmental analyses where sulfur compounds, even at low concentrations, can significantly impact flavor, off-flavor, or quality. While gas chromatography-mass spectrometry (GC-MS) is excellent for comprehensive analysis, a GC equipped with a sulfur-selective detector like the FPD or the more modern Sulfur Chemiluminescence Detector (SCD) can provide higher sensitivity and selectivity for sulfur-containing volatiles specifically. shimadzu.com
Table 2: Comparison of GC Detectors for this compound Analysis
| Detector | Principle | Selectivity for Sulfur | Sensitivity | Application Notes |
| Flame Ionization Detector (FID) | Measures ions produced during combustion of organic compounds in a hydrogen flame. | Non-selective. Responds to most organic compounds. | High | Good for general quantification but susceptible to co-elution interference. |
| Mass Spectrometry (MS) | Ionizes compounds and separates the ions based on their mass-to-charge ratio. | Non-selective (in full scan mode), but can be selective (in SIM mode). | Very High | Provides structural information for positive identification. |
| Flame Photometric Detector (FPD) | Detects light emitted from excited S₂* species formed in a hydrogen-rich flame. | Highly Selective for S (and P) | Very High | Excellent for trace sulfur analysis in complex samples. Response can be non-linear. |
| Sulfur Chemiluminescence Detector (SCD) | Measures light from a chemiluminescent reaction involving sulfur dioxide (SO₂). | Extremely Selective for S | Extremely High | Offers a linear and equimolar response to sulfur compounds. |
Advanced Hyphenated Systems (e.g., Atmospheric Pressure Photoionization Quadrupole Time-of-Flight Mass Spectrometry - APPI-QTOFMS)
Advanced analytical challenges, such as the unambiguous identification of trace compounds in highly complex matrices, necessitate the use of sophisticated hyphenated systems. Atmospheric Pressure Photoionization Quadrupole Time-of-Flight Mass Spectrometry (APPI-QTOFMS) represents such a powerful combination.
Atmospheric Pressure Photoionization (APPI): APPI is a soft ionization technique that uses vacuum ultraviolet (VUV) photons to ionize analyte molecules. wikipedia.org It is particularly effective for non-polar to moderately polar compounds that are not easily ionized by more common techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). nih.govcreative-proteomics.com The process can occur directly, where the analyte molecule absorbs a photon and ejects an electron, or indirectly via a dopant molecule. This "soft" ionization minimizes fragmentation, preserving the molecular ion (M⁺) or producing a protonated molecule ([M+H]⁺), which is crucial for determining the molecular weight of the analyte. researchgate.net
Quadrupole Time-of-Flight Mass Spectrometry (QTOFMS): This is a high-performance mass analyzer that combines a quadrupole mass filter with a time-of-flight (TOF) analyzer. wikipedia.org
Quadrupole: Can be used to scan across a mass range or, more commonly in this setup, to selectively isolate a specific ion (a precursor ion) for fragmentation.
Time-of-Flight (TOF): Measures the mass-to-charge ratio (m/z) of ions by determining the time it takes for them to travel through a field-free drift tube to the detector. wikipedia.org Lighter ions travel faster than heavier ions. QTOF instruments are renowned for their high mass resolution, mass accuracy, and rapid data acquisition rates.
The combination of APPI with QTOFMS provides significant advantages for the analysis of this compound. APPI is well-suited for ionizing this moderately polar ester with minimal fragmentation. The QTOF analyzer then provides a highly accurate mass measurement of the molecular ion, enabling the determination of its elemental composition with high confidence. This capability is critical for distinguishing between isobaric compounds (compounds with the same nominal mass but different elemental formulas) and for identifying unknowns in complex samples.
Quantitative Analysis Protocols and Method Validation
Quantitative analysis is essential for determining the precise concentration of this compound in a sample. A robust quantitative method, typically using gas chromatography coupled with a suitable detector (e.g., GC-MS or GC-FID), requires a well-defined protocol and thorough validation to ensure the results are accurate, reliable, and reproducible.
A common approach is the internal standard method. An internal standard is a compound with similar chemical properties to the analyte but one that is not naturally present in the sample. A known amount of the internal standard is added to every sample, calibrator, and quality control sample. The concentration of the analyte is then determined by comparing the ratio of the analyte's detector response to the internal standard's response against a calibration curve. This method effectively corrects for variations in sample injection volume and potential matrix effects. google.com
Method Validation Protocol:
Specificity/Selectivity: The method's ability to differentiate and quantify the analyte in the presence of other components in the sample matrix. This is typically assessed by analyzing blank matrix samples to check for interferences at the analyte's retention time.
Linearity and Range: A calibration curve is generated by analyzing a series of standards at different concentrations. Linearity is assessed by the correlation coefficient (r²) of the curve, which should ideally be ≥0.995. The range is the interval between the upper and lower concentrations that have been demonstrated to be accurate and precise.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. researchgate.net
Accuracy: The closeness of the measured value to the true value. It is typically determined by analyzing samples spiked with a known amount of the analyte (spike recovery studies) at different concentration levels.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
Table 3: Typical Method Validation Parameters for Quantitative GC Analysis
| Parameter | Acceptance Criteria | Example Value |
| Linearity (r²) | ≥ 0.995 | 0.998 |
| Range | Defined by application needs | 1 - 1000 ng/mL |
| Accuracy (% Recovery) | Typically 80 - 120% | 95 - 105% |
| Precision (RSD) | Repeatability (Intra-day): < 15% Intermediate (Inter-day): < 20% | Intra-day: 6% Inter-day: 9% |
| LOD | Signal-to-Noise Ratio ≈ 3:1 | 0.3 ng/mL |
| LOQ | Signal-to-Noise Ratio ≈ 10:1 | 1.0 ng/mL |
Applications of Methyl 2 Methylthio Propionate in Synthetic Chemistry and Materials Science Research
Research in Polymer and Material Science Precursors
The fields of polymer and material science are continually exploring new monomers and precursors to develop materials with novel properties. Thioesters and poly(thio)ethers are classes of polymers that have been the subject of research. rsc.orgrsc.orgnih.gov These studies often involve the polymerization of various sulfur-containing cyclic monomers or the reaction of bifunctional thiols and epoxides. However, within the scope of the reviewed literature, there is no direct evidence or published research that identifies Methyl 2-(methylthio)propionate as a precursor or monomer in the synthesis of polymers or other advanced materials.
Role in Reaction Engineering and Process Optimization
Reaction engineering and process optimization are critical for the efficient and large-scale production of chemicals. This often involves detailed studies of reaction kinetics, catalysis, and reactor design. While there is information available on the industrial production and process optimization for related compounds like methyl propionate (B1217596), specific research focusing on the reaction engineering aspects or process optimization involving this compound is not found in the public scientific literature. google.comwikipedia.org The synthesis of related compounds is often catalyzed by acids or metal complexes, but detailed kinetic data or process parameters for reactions involving this compound are not available.
Computational and Theoretical Studies of Methyl 2 Methylthio Propionate
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of methyl 2-(methylthio)propionate. These computational methods allow for the detailed examination of molecular orbitals and the prediction of various reactivity descriptors.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the molecule's chemical behavior. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap) is a key indicator of a molecule's kinetic stability and chemical reactivity; a smaller gap generally suggests higher reactivity. dergipark.org.trmdpi.com
For this compound, the HOMO is expected to be localized primarily on the sulfur atom due to its lone pairs of electrons, making this region susceptible to electrophilic attack. The LUMO, conversely, is likely centered around the carbonyl group (C=O), which is the most probable site for nucleophilic attack.
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's reactivity. mdpi.comnih.gov These descriptors provide a more nuanced understanding of the molecule's chemical potential, hardness, and electrophilicity.
A Molecular Electrostatic Potential (MEP) map can also be generated to visualize the electron density distribution and predict sites of reactivity. nih.gov For this compound, the MEP would likely show a region of negative potential (red) around the carbonyl oxygen and the sulfur atom, indicating their nucleophilic character. In contrast, a positive potential (blue) would be expected around the hydrogen atoms, particularly those adjacent to the carbonyl and methylthio groups.
Table 1: Calculated Reactivity Descriptors for this compound (Illustrative Data)
| Parameter | Symbol | Formula | Illustrative Value |
| HOMO Energy | EHOMO | - | -8.5 eV |
| LUMO Energy | ELUMO | - | -0.5 eV |
| Energy Gap | Egap | ELUMO - EHOMO | 8.0 eV |
| Ionization Potential | IP | -EHOMO | 8.5 eV |
| Electron Affinity | EA | -ELUMO | 0.5 eV |
| Chemical Potential | µ | (EHOMO + ELUMO) / 2 | -4.5 eV |
| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 4.0 eV |
| Electrophilicity Index | ω | µ² / (2η) | 2.53 eV |
Note: The values in this table are illustrative and based on general principles of DFT calculations for similar organic molecules, as specific literature data for this compound is not available.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules, including conformational changes. nih.govmdpi.com By simulating the atomic motions over time, MD can reveal the preferred conformations of a molecule and the energy barriers between them.
For this compound, the key flexible dihedral angles are around the C-S and C-C bonds of the backbone, as well as the C-O bond of the ester group. The ester group in similar molecules strongly favors a Z (s-trans) conformation due to steric and dipole-dipole interactions. researchgate.net The C-S-C-C torsion angle in thioethers generally prefers a gauche arrangement. mdpi.com
MD simulations can be used to generate a conformational ensemble, which is a collection of the different shapes the molecule adopts over time. cresset-group.com Analysis of this ensemble can identify the most stable, low-energy conformations and the transitions between them. The Radius of Gyration (RoG) can be calculated from the simulation trajectory to estimate the compactness of the molecule over time. mdpi.com
Table 2: Key Dihedral Angles and Expected Conformational Preferences in this compound
| Dihedral Angle | Atoms Involved | Expected Stable Conformation(s) |
| Ester Conformation | O=C-O-CH₃ | Z (s-trans) |
| Thioether Backbone | C-C-S-CH₃ | Gauche |
| Propionate (B1217596) Backbone | S-C-C=O | Trans/Gauche |
Note: The expected stable conformations are based on studies of analogous ester and thioether compounds. researchgate.netmdpi.com
Spectroscopic Data Prediction and Validation
Computational chemistry methods can accurately predict various spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. mdpi.comarxiv.org These predictions are invaluable for interpreting experimental spectra and confirming the structure of a compound.
The 1H and 13C NMR chemical shifts of this compound can be calculated using DFT methods. mdpi.com The calculated shifts are then often scaled using empirical factors to improve agreement with experimental data. st-andrews.ac.uk For this compound, one would expect distinct signals for the two methyl groups (one on the sulfur and one on the ester oxygen), the methine proton, and the methylene (B1212753) protons.
Similarly, the vibrational frequencies in the IR spectrum can be computed. docbrown.info These calculations can help assign the observed absorption bands to specific molecular vibrations, such as the characteristic C=O stretch of the ester group and the C-S stretching of the thioether. nist.gov
Table 3: Predicted vs. Experimental 1H NMR Chemical Shifts for this compound (Illustrative Data)
| Proton Environment | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Multiplicity |
| -S-CH₃ | 2.1 | 2.15 | Singlet |
| -O-CH₃ | 3.7 | 3.68 | Singlet |
| -CH- | 3.3 | 3.25 | Quartet |
| -CH(CH ₃)- | 1.4 | 1.38 | Doublet |
Note: The values in this table are illustrative. Experimental data for the closely related methyl 3-(methylthio)propionate (B1239661) shows signals at approximately 2.1, 2.6, 2.8, and 3.7 ppm. chemicalbook.com
Table 4: Predicted vs. Experimental IR Absorption Frequencies for this compound (Illustrative Data)
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |
| C-H stretch | 2950-3000 | 2955, 2980 |
| C=O stretch | 1735 | 1740 |
| C-O stretch | 1170-1200 | 1185 |
| C-S stretch | 650-750 | 690 |
Note: The values are based on typical ranges for these functional groups and data for methyl propionate. arxiv.orgdocbrown.info
In Silico Modeling of Reaction Mechanisms
Theoretical modeling can provide detailed insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, computational methods can identify transition states and intermediates, and determine the activation energies. mdpi.com
For example, the hydrolysis of this compound can be modeled to understand the role of the sulfur atom in the reaction. Studies on the hydrolysis of the related methyl β-methylthio-propionate have shown that the reaction mechanism can be complex. rsc.org Computational modeling could elucidate whether the reaction proceeds through a standard acid- or base-catalyzed mechanism and if the sulfur atom participates in the reaction, for instance, by stabilizing a carbocationic intermediate.
Another reaction that could be studied is the synthesis of this compound, for example, through the nucleophilic substitution of a leaving group by a thiolate. A computational study could model the SN2 reaction pathway, calculating the energy profile and the structure of the transition state. researchgate.net
Future Research Directions and Emerging Paradigms for Methyl 2 Methylthio Propionate
Development of Sustainable and Green Synthetic Routes
The chemical industry is increasingly shifting towards sustainable and green manufacturing processes, and the synthesis of methyl 2-(methylthio)propionate is no exception. Future research is focused on developing methods that are more environmentally friendly, utilize renewable resources, and are more efficient in terms of atoms used.
One promising approach is the use of biocatalysts, such as enzymes. Lipases, for example, have been successfully used for the transesterification of various methyl esters and the synthesis of related thioether-containing esters. bohrium.comnih.govspkx.net.cn Research into lipase-catalyzed esterification of 2-(methylthio)propionic acid with methanol (B129727) could lead to a highly selective and efficient green synthesis route. This enzymatic approach would likely operate under mild conditions, reducing energy consumption and the formation of byproducts. bohrium.comnih.gov A study on the lipase-catalyzed synthesis of the related compound, ethyl 3-methyl-thiopropionate, demonstrated the feasibility of this strategy in a non-aqueous, solvent-free system, achieving a significant yield. spkx.net.cn
The exploration of green solvents is another critical area. mdpi.comresearchgate.netmdpi.com Traditional organic solvents often pose environmental and health risks. Replacing them with greener alternatives like water, ionic liquids, or deep eutectic solvents in the synthesis of thioethers and related compounds is a key research goal. mdpi.commdpi.com For instance, the synthesis of various S-heterocyclic compounds has been successfully demonstrated in water, showcasing the potential for aqueous-based synthesis of this compound. mdpi.com
Furthermore, photochemical and electrochemical methods are being investigated as green alternatives to traditional synthesis. nih.govrsc.org A recent study demonstrated a thiol-free, organocatalytic photochemical synthesis of thioethers from alcohols and aryl chlorides under mild conditions. nih.gov This highlights the potential for developing novel light-driven catalytic systems for the production of this compound. Similarly, electrochemical oxidation of thioethers in continuous-flow microreactors using water as the oxygen source presents a sustainable and highly selective method. rsc.org
The table below summarizes potential green synthetic routes for this compound based on advancements with related compounds.
| Synthetic Approach | Catalyst/Mediator | Potential Advantages | Relevant Findings for Analogs |
| Enzymatic Synthesis | Lipases (e.g., Candida antarctica Lipase B) | High selectivity, mild reaction conditions, reduced byproducts, solvent-free options. bohrium.comnih.gov | Successful lipase-catalyzed synthesis of ethyl 3-methyl-thiopropionate. spkx.net.cn |
| Green Solvents | Water, Ionic Liquids, Deep Eutectic Solvents | Reduced environmental impact, improved safety, potential for catalyst recycling. mdpi.comresearchgate.netmdpi.com | Synthesis of S-heterocyclic compounds demonstrated in water. mdpi.com |
| Photochemical Synthesis | Organocatalysts (e.g., indole (B1671886) thiolate) | Mild conditions, use of light as a renewable energy source, thiol-free routes. nih.gov | Thiol-free organocatalytic protocol for aryl alkyl thioethers. nih.gov |
| Electrochemical Synthesis | Electrochemical cell | High selectivity, use of electricity as a clean reagent, potential for continuous flow. rsc.org | Electrochemical oxidation of thioethers to sulfoxides and sulfones. rsc.org |
Advancements in Real-Time Monitoring and Sensing Technologies
To optimize the synthesis of this compound and to study its role in various processes, the development of real-time monitoring and sensing technologies is crucial. These technologies allow for in-situ analysis, providing immediate feedback on reaction kinetics, product formation, and the presence of impurities.
Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for real-time reaction monitoring. clairet.co.ukyoutube.comlabmanager.comresearchgate.net These methods can track changes in functional groups during a reaction, offering insights into the mechanism and kinetics. youtube.com For instance, in-situ FTIR has been used to quantify reaction data through methods like standard addition, enhancing its utility for process control. nih.gov While direct studies on this compound are limited, the successful application of these techniques to monitor complex multistep syntheses in continuous flow suggests their applicability. rsc.org Raman spectroscopy is particularly well-suited for analyzing molecules with non-polar bonds, such as the S-S bond, and can be used for in-situ analysis in aqueous solutions. labmanager.com
Electrochemical sensors represent another rapidly advancing area for the detection of organosulfur compounds. mdpi.comnih.govwur.nltandfonline.com These sensors can be designed to be highly sensitive and selective for specific molecules. mdpi.comtandfonline.com Sensors based on metal and metal oxide nanostructures, for example, have shown great promise in the electroanalysis of sulfur-containing antioxidants. mdpi.com The development of flexible and miniaturized electrochemical sensors could enable on-site and real-time detection of this compound in various environments. tandfonline.com Additionally, plasmon-assisted sensors are being developed for the detection of organosulfur compounds in fuels, which could be adapted for other applications. rsc.org
The following table outlines emerging technologies for the real-time monitoring and sensing of this compound.
| Technology | Principle | Potential Applications | Key Advantages |
| In-situ FTIR Spectroscopy | Infrared absorption by molecular vibrations | Real-time monitoring of synthesis, kinetic studies, impurity detection. | Provides detailed information on functional group changes. clairet.co.ukyoutube.com |
| In-situ Raman Spectroscopy | Inelastic scattering of laser light | Monitoring reactions in aqueous media, analysis of non-polar bonds. | Complements FTIR, less interference from water. labmanager.com |
| Electrochemical Sensors | Measurement of electrical signal upon interaction with the analyte | Environmental monitoring, process control, detection in biological samples. | High sensitivity, selectivity, potential for miniaturization. mdpi.comnih.govtandfonline.com |
| Plasmon-Assisted Sensors | Surface-enhanced Raman scattering (SERS) | Ultrasensitive detection in complex mixtures like fuels. | High sensitivity and potential for self-cleaning substrates. rsc.org |
Elucidation of Undiscovered Biotransformation Pathways
Microorganisms possess a vast and diverse metabolic machinery capable of transforming a wide range of organic compounds, including those containing sulfur. frontiersin.orgnih.gov Understanding the biotransformation pathways of this compound is key to unlocking its potential in biotechnology and for assessing its environmental fate.
Future research will likely focus on identifying and characterizing the enzymes and metabolic pathways involved in the breakdown of this compound by various microorganisms, such as bacteria and fungi. frontiersin.orgnih.govnih.govfrontiersin.org Based on studies of other organosulfur compounds, potential biotransformation pathways could include:
Oxidation: The thioether group is susceptible to oxidation to form the corresponding sulfoxide (B87167) and sulfone. This has been observed in the metabolism of other thioether-containing molecules. nih.gov
Hydrolysis: The ester linkage can be hydrolyzed by esterases, releasing methanol and 2-(methylthio)propionic acid. Studies on the metabolism of testosterone (B1683101) esters in fungi have shown that hydrolysis of the ester is often the initial step. nih.gov
Desulfurization: Microorganisms have been shown to cleave carbon-sulfur bonds, a process known as desulfurization. frontiersin.orgnih.govrsc.org The 4S pathway, for example, is a well-known biocatalytic pathway for the desulfurization of dibenzothiophene. frontiersin.orgnih.gov Similar pathways may exist for the degradation of this compound.
Demethylation: The methylthio group could potentially be demethylated, leading to the formation of other sulfur-containing metabolites. researchgate.net
Investigating these pathways will involve a combination of techniques, including cultivation of microorganisms in the presence of this compound, identification of metabolites using analytical techniques like GC-MS and NMR, and genetic and proteomic studies to identify the responsible enzymes and genes. frontiersin.org
Investigation of Structure-Property Relationships in Advanced Materials
The unique chemical structure of this compound, with its thioether and ester functionalities, makes it an interesting building block for the synthesis of advanced materials, particularly polymers. nih.govsemanticscholar.orgresearchgate.net Future research will focus on understanding how the incorporation of this monomer influences the properties of these materials.
A key area of investigation is the synthesis and characterization of polythioesters derived from or containing units similar to this compound. A recent study on a novel bio-polythioester, poly(3-mercapto-2-methylpropionate), which has a similar α-methylated structure, revealed that this polymer is amorphous and possesses rubber-like elasticity with high elongation at break. nih.govsemanticscholar.org This suggests that polymers derived from this compound could also exhibit interesting elastomeric properties.
Copolymerization of this compound with other monomers, such as 3-hydroxybutyrate, can be used to tune the properties of the resulting materials. nih.govsemanticscholar.org Studies on such copolymers have shown that increasing the fraction of the thioester monomer can lead to softer, more flexible, and less crystalline polymers with lower glass transition temperatures. nih.govsemanticscholar.org
The presence of the thioether side chain is also expected to significantly impact the polymer's properties. Research on other thioether-containing polymers has shown that the length and branching of the side chain can affect the polymer's thermal properties, such as the glass transition temperature (Tg) and melting temperature (Tm). rsc.org Furthermore, the substitution of ethereal oxygen atoms with sulfur atoms in polymer backbones has been shown to influence thermal stability and glass transition temperatures. researchgate.net Poly(thioether thiourea)s have been shown to exhibit self-healing properties at room temperature, a characteristic that could potentially be engineered into materials derived from this compound. chinesechemsoc.org
The table below summarizes the potential influence of incorporating this compound units on polymer properties.
| Polymer Type | Potential Property Modifications | Rationale based on Analogous Systems |
| Homopolymers | Elastomeric, amorphous, high elongation at break. | Based on properties of poly(3-mercapto-2-methylpropionate). nih.govsemanticscholar.org |
| Copolymers | Tunable softness, flexibility, crystallinity, and glass transition temperature. | Increasing thioester content in copolymers leads to softer, more flexible materials. nih.govsemanticscholar.org |
| Thioether Side-Chain Polymers | Altered thermal properties (Tg, Tm), potential for self-healing. | Side-chain structure affects polymer packing and mobility; thioether groups can facilitate self-healing mechanisms. rsc.orgchinesechemsoc.org |
Exploration of Stereoselective Synthetic Methodologies
This compound possesses a chiral center at the C2 position, meaning it can exist as two enantiomers. The biological activity and material properties of chiral molecules can be highly dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methodologies to produce enantiomerically pure forms of this compound is a significant area of future research.
One approach is the use of chiral organocatalysts. Chiral thioureas, for example, have emerged as powerful catalysts in a variety of asymmetric reactions. scispace.comnih.govrsc.org These catalysts can activate substrates through hydrogen bonding, enabling highly stereoselective transformations. scispace.comnih.gov Research into the application of chiral thioureas or other organocatalysts for the synthesis of this compound could provide efficient routes to specific enantiomers.
Another strategy involves starting with a chiral precursor. The stereospecific synthesis of related compounds, such as (2S)-2-methyl-3-(2',6'-dimethyl-4'-hydroxyphenyl)-propionic acid, has been successfully demonstrated. nih.gov This suggests that a similar approach could be employed for this compound, potentially starting from an enantiomerically pure form of 2-(methylthio)propionic acid.
Enzymatic resolutions are also a viable option. Lipases, in addition to their use in green synthesis, can exhibit enantioselectivity, preferentially reacting with one enantiomer of a racemic mixture. This could be used to resolve a racemic mixture of 2-(methylthio)propionic acid or its ester, yielding an enantiomerically enriched product.
The development of these stereoselective methods will be crucial for investigating the specific biological activities of each enantiomer of this compound and for creating advanced materials with precisely controlled stereochemistry.
Q & A
Q. What are the established synthesis routes for Methyl 2-(methylthio)propionate, and how can reaction conditions be optimized?
this compound can be synthesized via nucleophilic substitution or thioesterification. A common method involves reacting methyl 2-bromopropionate with methylthiolate ions (generated from methanethiol and a base like NaOH). Key parameters include:
- Temperature : Maintain 0–5°C to minimize side reactions (e.g., oxidation of thiol groups) .
- Solvent : Use polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
- Purification : Distillation under reduced pressure (e.g., 80–100°C at 10 mmHg) yields >90% purity. Validate purity via GC-MS or NMR .
Q. How should this compound be characterized to confirm structural identity and purity?
- NMR Analysis : Compare -NMR peaks (e.g., methylthio protons at δ 2.1–2.3 ppm, ester methyl groups at δ 3.6–3.8 ppm) with reference spectra .
- GC-MS : Monitor molecular ion peak at m/z 134 (CHOS) and fragmentation patterns for impurities like unreacted thiols .
- Elemental Analysis : Ensure %C, %H, and %S align with theoretical values (e.g., 44.76% C, 7.46% H, 23.88% S) .
Q. What are the stability and storage requirements for this compound?
Store in amber glass vials under inert gas (N or Ar) at –20°C to prevent oxidation of the thioether group. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of this compound in nucleophilic acyl substitution reactions?
The thioester group acts as a superior leaving group compared to oxygen esters due to its lower basicity. Kinetic studies reveal:
- Rate enhancement : 10–100× faster substitution with amines or alkoxides compared to methyl propionate.
- Solvent effects : Reactions in THF show higher regioselectivity due to reduced solvation of intermediates .
- Catalysis : Lewis acids (e.g., ZnCl) stabilize transition states, improving yields in cross-coupling reactions .
Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?
Discrepancies often arise from:
- Impurity profiles : Trace thiols or disulfides in starting materials can inhibit reactions. Pre-purify reagents via column chromatography .
- Moisture sensitivity : Use rigorously anhydrous conditions (e.g., molecular sieves) to prevent hydrolysis .
- Data normalization : Report yields relative to internal standards (e.g., biphenyl) to account for instrumental variability .
Q. What role does this compound play in polymer chemistry, and how can its reactivity be tailored for specific applications?
As a chain-transfer agent in radical polymerization, it regulates molecular weight by donating methylthio groups. Key design considerations:
- Monomer compatibility : Optimize feed ratios with acrylates (e.g., 1:100 for low dispersity) .
- Thermal stability : Decomposition above 150°C limits use in high-temperature processes. Substitute with arylthioesters for enhanced stability .
Q. What experimental strategies are recommended for studying the environmental fate of this compound?
- Hydrolysis kinetics : Conduct pH-dependent studies (pH 3–11) to identify degradation products (e.g., 2-(methylthio)propionic acid) .
- Microbial degradation : Use soil slurry assays with GC-MS to track metabolite formation (e.g., methyl sulfide) .
- QSAR modeling : Predict ecotoxicity using logP (calculated: 1.2) and molecular volume (134 Å) .
Methodological Guidelines
- Data reporting : Adhere to significant figure rules (e.g., report GC-MS purity as 95.0 ± 0.5%, not 95%) .
- Ethical compliance : Disclose synthetic protocols in supplementary materials for reproducibility .
- Collaborative design : Integrate multi-disciplinary teams (e.g., organic chemists, environmental scientists) to address complex mechanistic and ecological questions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
